molecular formula C21H21N5OS B2839134 2-({4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide CAS No. 868229-11-2

2-({4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide

Cat. No.: B2839134
CAS No.: 868229-11-2
M. Wt: 391.49
InChI Key: LFKWJJMWCRFBRJ-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted with a methyl group at position 4 and a (1-methyl-1H-pyrrol-2-yl)methyl group at position 4. A sulfanyl (–S–) linker connects the triazole to an acetamide moiety, which is further substituted with a naphthalen-1-yl group.

Properties

IUPAC Name

2-[[4-methyl-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5OS/c1-25-12-6-9-16(25)13-19-23-24-21(26(19)2)28-14-20(27)22-18-11-5-8-15-7-3-4-10-17(15)18/h3-12H,13-14H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKWJJMWCRFBRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CC2=NN=C(N2C)SCC(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-({4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide typically involves multiple steps, including the formation of the triazole ring and the attachment of the pyrrole and naphthalene groups. One common synthetic route involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild reaction conditions and functional group tolerance . The reaction conditions often include the use of palladium catalysts and boron reagents to facilitate the coupling process.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-({4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring and pyrrole moiety play crucial roles in binding to metal ions, facilitating the formation of coordination complexes. These complexes can interact with biological targets, leading to anticancer effects through mechanisms such as inhibition of cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 1,2,4-Triazole Class

2-((4-Allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl)thio)-N-(1-naphthyl)acetamide ()

  • Key Differences : The allyl group at position 4 and thienyl group at position 5 contrast with the methyl and pyrrole-methyl substituents in the target compound.
  • The allyl group introduces unsaturation, affecting conformational flexibility .

S-Alkyl 4-(4-Chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol Derivatives ()

  • Key Differences : These derivatives lack the acetamide-naphthyl moiety but share a pyrrole-substituted triazole core.
  • Impact : The absence of the naphthyl group reduces hydrophobicity, which may decrease blood-brain barrier penetration but improve aqueous solubility .
Analogues with Varied Acetamide Substituents

N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m, )

  • Key Differences : A 1,2,3-triazole ring replaces the 1,2,4-triazole, and a naphthyloxymethyl group is present instead of the pyrrole-methyl group.
  • Impact : The 1,2,3-triazole’s linear geometry may reduce steric hindrance compared to the angular 1,2,4-triazole, influencing binding to biological targets .

N-(2-Nitrophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6b, )

  • Key Differences : The nitro group on the phenyl ring introduces strong electron-withdrawing effects.
  • Impact : Enhanced polarity may improve solubility but reduce lipid membrane permeability compared to the target compound’s naphthyl group .
Functional Group Variations

Hydroxyacetamide Derivatives ()

  • Key Differences : Replacement of the naphthyl group with a hydroxylamine (–NHOH) moiety.

Physicochemical and Spectral Properties

Property Target Compound 6m () 6b ()
IR C=O Stretch (cm⁻¹) ~1675 (acetamide) 1678 1682
1H NMR (δ ppm) Naphthyl H: 7.2–8.4; Triazole H: ~8.3 Triazole H: 8.36 Triazole H: 8.40
Solubility Low (hydrophobic naphthyl) Moderate (chlorophenyl) Low (nitrophenyl)

Biological Activity

The compound 2-({4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide is a novel triazole derivative that has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to synthesize existing research on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₈H₁₉N₅O₃S
  • Molecular Weight : 373.44 g/mol

This compound features a triazole ring, which is known for its diverse biological activities, and a naphthalene moiety that may enhance its pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to the one exhibit significant antimicrobial properties. For instance, derivatives containing the triazole ring have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus .

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
2-{...}E. coli32 µg/mL
2-{...}S. aureus16 µg/mL

These findings suggest that the triazole moiety plays a crucial role in the antimicrobial efficacy of these compounds.

Anticancer Activity

The compound has also been evaluated for its antiproliferative effects on various cancer cell lines. A study indicated that triazole derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways .

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15Apoptosis induction
MCF7 (Breast)12Cell cycle arrest
A549 (Lung)10Caspase activation

The structure-activity relationship analysis suggests that modifications to the naphthalene and triazole components influence the potency of these compounds against cancer cells.

Study on Antimicrobial Efficacy

In a comparative study involving several triazole derivatives, the compound exhibited superior activity compared to traditional antibiotics. The study highlighted its potential as a lead candidate for developing new antimicrobial agents .

Study on Anticancer Properties

Another significant study focused on the anticancer activity of related triazole compounds. It was found that specific substitutions on the triazole ring enhanced cytotoxicity against several cancer cell lines, indicating the importance of molecular modifications in optimizing therapeutic effects .

Q & A

Basic: What are the critical steps for synthesizing 2-({4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide?

Answer:
The synthesis typically involves multi-step reactions:

Triazole Core Formation : Cyclization of hydrazine derivatives with thiourea or isothiocyanates under reflux (150°C) using pyridine and zeolite (Y-H) as catalysts to form the 1,2,4-triazole ring .

Sulfanyl-Acetamide Coupling : Reaction of the triazole-thiol intermediate with 2-chloroacetonitrile or bromoacetamide derivatives in alkaline conditions (NaOH/DMF) to introduce the sulfanyl-acetamide moiety .

Purification : Recrystallization from ethanol or chromatography to isolate the final product .
Key challenges include optimizing reaction time, temperature, and solvent choice to minimize side reactions (e.g., over-oxidation) .

Basic: What spectroscopic methods are used to confirm the structural integrity of this compound?

Answer:

  • 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., naphthalen-1-yl and pyrrole-methyl groups). For example, aromatic protons in naphthalene appear at δ 7.2–8.4 ppm .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1670 cm⁻¹, sulfanyl S-H absence confirming thioether formation) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ calculated vs. observed mass error < 2 ppm) .

Basic: What preliminary biological activities have been reported for this compound?

Answer:

  • Antimicrobial : Triazole derivatives exhibit activity against Gram-positive bacteria (e.g., S. aureus) via membrane disruption, with MIC values ranging 8–32 µg/mL .
  • Anticancer : Preliminary assays show IC₅₀ values of 10–50 µM in breast cancer (MCF-7) cells, likely due to topoisomerase inhibition .
  • Biochemical Probes : The naphthalenyl group enhances fluorescence properties for cellular imaging .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Answer:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution in the sulfanyl-acetamide coupling step .
  • Catalyst Screening : Zeolite (Y-H) increases triazole ring formation efficiency by 20–30% compared to traditional acid catalysts .
  • Temperature Control : Maintaining reflux at 150°C ± 2°C prevents premature decomposition of intermediates .
  • Workup Optimization : Acidic quenching (HCl/ice) precipitates pure product, reducing chromatographic purification needs .

Advanced: Which structural features correlate with enhanced bioactivity in SAR studies?

Answer:

  • Triazole Substituents : Methyl groups at position 4 improve metabolic stability, while pyrrole-methyl at position 5 enhances lipophilicity (logP > 3) for blood-brain barrier penetration .
  • Naphthalenyl Acetamide : The planar aromatic system increases DNA intercalation potential, critical for anticancer activity .
  • Sulfanyl Linker : Replacing sulfanyl with sulfonyl reduces activity by 50%, highlighting the importance of the thioether group for target binding .

Advanced: How can contradictory bioactivity data across similar analogs be resolved?

Answer:

  • Structural Reanalysis : Verify substituent regiochemistry (e.g., 1-naphthalenyl vs. 2-naphthalenyl) via NOESY NMR, as misassignment can lead to false SAR conclusions .
  • Assay Standardization : Normalize cytotoxicity assays (e.g., MTT vs. resazurin) to reduce inter-lab variability .
  • Metabolic Profiling : LC-MS/MS can identify unstable metabolites that mask true activity in vitro .

Advanced: What computational methods support the study of this compound’s 3D conformation?

Answer:

  • Density Functional Theory (DFT) : Predicts bond angles and dihedral angles (e.g., triazole-pyrrole torsion < 30°), validated against X-ray crystallography .
  • Molecular Docking : Identifies binding poses in enzyme pockets (e.g., CYP3A4 inhibition due to naphthalenyl stacking) .
  • MD Simulations : Assess stability in lipid bilayers, critical for pharmacokinetic modeling .

Advanced: How does the compound’s stability vary under different storage or experimental conditions?

Answer:

  • pH Sensitivity : Degrades by 20% in acidic conditions (pH < 3) via sulfanyl group protonation, but stable at pH 5–8 .
  • Light Exposure : UV irradiation (254 nm) causes naphthalenyl photooxidation; store in amber vials .
  • Thermal Stability : Decomposes above 200°C (TGA data), requiring low-temperature DSC analysis .

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